Stearoylvelutinal

Prodrug stability Cytotoxicity Chemical defense

Stearoylvelutinal (CAS 86562-14-3) is a pentacyclic marasmane sesquiterpenoid fatty acid ester (C₃₃H₅₆O₄, MW 516.8 g/mol) that serves as the primary inactive storage precursor in the binary chemical defense system of Lactarius and Russula mushrooms. Intact fungal fruit bodies contain this compound as the sole sesquiterpenoid, esterified with stearic acid at the velutinal core.

Molecular Formula C33H56O4
Molecular Weight 516.8 g/mol
CAS No. 86562-14-3
Cat. No. B1220943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearoylvelutinal
CAS86562-14-3
Synonymsstearoylvelutinal
Molecular FormulaC33H56O4
Molecular Weight516.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC1C23CC2(C4CC(CC4C5C3(O5)CO1)(C)C)C
InChIInChI=1S/C33H56O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(34)36-29-32-23-31(32,4)26-22-30(2,3)21-25(26)28-33(32,37-28)24-35-29/h25-26,28-29H,5-24H2,1-4H3/t25-,26+,28+,29+,31-,32+,33+/m1/s1
InChIKeyVRKPUGRREPONNX-FUKPGCDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearoylvelutinal (CAS 86562-14-3): Procurement-Grade Sesquiterpenoid Precursor for Chemical Defense and Chemotaxonomic Research


Stearoylvelutinal (CAS 86562-14-3) is a pentacyclic marasmane sesquiterpenoid fatty acid ester (C₃₃H₅₆O₄, MW 516.8 g/mol) that serves as the primary inactive storage precursor in the binary chemical defense system of Lactarius and Russula mushrooms [1]. Intact fungal fruit bodies contain this compound as the sole sesquiterpenoid, esterified with stearic acid at the velutinal core [2]. Upon tissue injury, enzymatic hydrolysis within seconds releases the reactive unsaturated 1,4-dialdehydes isovelleral and velleral—the actual antimicrobial and cytotoxic effector molecules [3]. This pro-drug architecture distinguishes stearoylvelutinal from its direct conversion products and from other velutinal esters that yield different downstream metabolite profiles depending on the fungal species [4].

Why Generic Substitution of Stearoylvelutinal Fails: Fatty Acid Specificity, Species-Dependent Conversion, and Prodrug Stability


Substituting stearoylvelutinal with another velutinal ester, the free alcohol velutinal, or a downstream dialdehyde is not equivalent. First, the stearate ester governs solubility, enzymatic hydrolysis rate, and the spectrum of conversion products; Russula cuprea, for instance, stores velutinal as a mixture of stearate (73%), oleate (9.5%), linoleate (7.5%), and palmitate (7%) esters, and the fatty acid composition directly influences the yield of bioactive marasmanes upon injury [1]. Second, different Lactarius species process the identical precursor into distinct metabolite arrays—L. vellereus produces isovelleral as the major product, while L. bertillonii forms only velleral [2]. Third, the free dialdehydes isovelleral and velleral are themselves cytotoxic and mutagenic, making the stable, inactive stearate ester the only viable form for long-term storage, handling, and controlled activation in experimental systems . Generic substitution thus introduces uncontrolled variables in conversion kinetics, product identity, and baseline toxicity.

Quantitative Differentiation Evidence for Stearoylvelutinal Against Closest Analogs and Conversion Products


Prodrug Stability: Stearoylvelutinal Is Cytotoxically Inactive, While Its Enzymatic Product Isovelleral Is Potently Cytotoxic (IC50 2.8–30.2 μM)

Stearoylvelutinal is explicitly described as an 'inactive precursor' that requires enzymatic conversion to yield cytotoxic unsaturated dialdehydes . In contrast, its direct enzymatic product (+)-isovelleral is potently cytotoxic across multiple tumor cell lines with IC50 values ranging from 2.8 to 30.2 µM [1]. This represents a functional difference of >10-fold in cytotoxicity between the stored precursor and the activated effector, enabling researchers to use stearoylvelutinal as a stable, non-toxic pro-drug for controlled activation studies that would be impossible with isovelleral or velleral.

Prodrug stability Cytotoxicity Chemical defense Inactive precursor

Species-Specific Conversion Fidelity: Stearoylvelutinal Yields Isovelleral (Major) in L. vellereus but Only Velleral in L. bertillonii

When L. vellereus fruit bodies are injured, stearoylvelutinal is converted into isovelleral as the major product alongside velleral, with subsequent reduction to isovellerol and vellerol [1]. In the closely related L. bertillonii, which also stores stearoylvelutinal as the sole intact precursor, injury yields only velleral as the primary product, which is reduced to vellerol and then oxidized to vellerolactone—isovelleral is not formed [1]. This demonstrates that the same precursor yields entirely different effector profiles depending on the enzymatic machinery of the species. No other velutinal ester or synthetic analog reproduces this species-specific conversion dichotomy.

Chemotaxonomy Species-specific metabolism Conversion fidelity Lactarius

Fatty Acid Ester Composition Dictates Conversion Efficiency: Stearate Ester Constitutes 73% of Total Velutinal Esters in Russula cuprea

In Russula cuprea, velutinal is stored exclusively as a mixture of fatty acid esters. GC-MS analysis of the transesterification products revealed ethyl stearate (73%), ethyl oleate (9.5%), ethyl linoleate (7.5%), and ethyl palmitate (7%), with other esters each comprising <1% [1]. The stearate ester is thus the dominant storage form by a factor of ~7.7:1 over the next most abundant ester (oleate). This predominance is evolutionarily conserved across multiple Lactarius and Russula species, indicating that the stearate ester provides optimal physicochemical properties for storage, enzymatic recognition, or conversion kinetics.

Fatty acid ester ratio Conversion yield GC-MS quantification Velutinal esters

Conversion to Hot-Tasting Velleral by Human Saliva: Stearoylvelutinal vs. Plagiochiline A

Stearoylvelutinal isolated from Lactarius vellerus is converted into velleral by human saliva, a reaction demonstrated in a controlled clinical study [1]. Under identical conditions, plagiochiline A (a seco-aromadendrane sesquiterpene from the liverwort Plagiochila fruticosa) was converted into plagiochilal B and furanoplagiochilal [1]. The conversion specificity differs: stearoylvelutinal yields a single pungent dialdehyde (velleral), whereas plagiochiline A yields two distinct products. This differential conversion profile establishes stearoylvelutinal as a cleaner precursor for sensory and flavor chemistry studies where a single hot-tasting principle is desired.

Human saliva conversion Hot-tasting compounds Velleral Plagiochiline A

Enantiospecific Mutagenicity of the Conversion Product: (+)-Isovelleral Is ~10× More Mutagenic than (–)-Isovelleral in Ames Strain TA98

While stearoylvelutinal itself is non-mutagenic (as an inactive precursor), its enzymatic conversion product (+)-isovelleral is approximately 10 times more mutagenic toward Salmonella typhimurium tester strain TA98 than its synthetic enantiomer (–)-isovelleral [1]. The antimicrobial and cytotoxic activities of the two enantiomers are comparable, but the mutagenicity differential is significant and enantiospecific [1]. This has direct implications for any study using stearoylvelutinal as a precursor for generating isovelleral: the natural (+)-enantiomer produced from stearoylvelutinal carries a markedly higher mutagenic risk than racemic or enantiopure synthetic alternatives.

Enantiospecific mutagenicity Ames test TA98 Isovelleral enantiomers

Synthetic Accessibility: Total Synthesis of (±)-Stearoylvelutinal Achieved via Stereoselective Route Without Protecting Groups

A general and efficient synthetic route to (±)-stearoylvelutinal and (±)-isovelleral was reported by Thompson and Heathcock (1992), utilizing a highly stereoselective approach that requires no protecting groups [1]. This synthetic accessibility contrasts with the limited natural sourcing of stearoylvelutinal, which requires extraction from specific Lactarius species with species-dependent yields. The total synthesis enables procurement of defined quantities independent of seasonal or geographical constraints on fungal collection, and provides a racemic reference standard for analytical method development.

Total synthesis Stereoselective Marasmane sesquiterpenes Scalability

High-Value Application Scenarios for Stearoylvelutinal Based on Verified Differentiation Evidence


Controlled Prodrug Activation Studies in Chemical Ecology and Plant-Fungal Defense Research

Stearoylvelutinal's demonstrated status as a cytotoxically inactive precursor that converts within seconds to the potent cytotoxic dialdehyde isovelleral (IC50 2.8–30.2 µM) [1] makes it the compound of choice for studying binary chemical defense systems. Researchers can introduce the stable, non-toxic stearate ester into experimental systems and trigger activation enzymatically or biomimetically, precisely controlling the onset of bioactivity. This is impossible with isovelleral or velleral, which are intrinsically cytotoxic and mutagenic, posing handling risks and causing baseline toxicity that confounds experimental results. The stearate ester's dominance (73% of natural velutinal esters) [2] further ensures that experiments using this form most closely replicate the natural defense mechanism.

Species-Level Chemotaxonomic Discrimination in Russulaceae

The identical precursor stearoylvelutinal yields different conversion products depending on the fungal species: isovelleral (major) plus velleral in L. vellereus, versus velleral only in L. bertillonii [3]. This property establishes stearoylvelutinal as an essential chemotaxonomic probe for distinguishing morphologically similar Lactarius and Russula species. Procurement of the pure stearate ester—rather than mixed velutinal esters or free velutinal—is mandatory for reproducible chemotaxonomic studies, as the enzymatic conversion machinery in different species recognizes the specific fatty acid ester with high fidelity.

Sensory and Flavor Chemistry: Single-Product Conversion to Velleral by Human Saliva

Stearoylvelutinal undergoes human saliva-mediated conversion to a single pungent product (velleral), unlike plagiochiline A which yields two distinct products under identical conditions [4]. This cleaner conversion profile makes stearoylvelutinal the preferred precursor for sensory science studies of hot-tasting principles, pungency mechanisms, and TRP channel activation assays where a single, well-defined agonist is required. The known mutagenicity differential between (+)- and (–)-isovelleral (~10-fold in TA98) [5] also provides a built-in positive control for structure-activity relationship studies of sesquiterpene dialdehyde bioactivity.

Synthetic Reference Standard for Analytical Method Development and Quality Control

The published total synthesis of (±)-stearoylvelutinal [6] enables its use as a racemic reference standard for chiral chromatographic method development, GC-MS quantification of velutinal esters in fungal extracts, and quality control of natural product libraries. Laboratories requiring authenticated reference material for dereplication studies or metabolomics workflows can procure enantiopure natural (+)-stearoylvelutinal for comparison with synthetic racemate, leveraging the 73% natural abundance of the stearate ester [2] as a benchmark for extract authenticity.

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